3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 951476-89-4
VCID: VC8454684
InChI: InChI=1S/C18H11ClFN5O3/c1-9-16(22-24-25(9)11-3-4-13(20)12(19)7-11)18-21-17(23-28-18)10-2-5-14-15(6-10)27-8-26-14/h2-7H,8H2,1H3
SMILES: CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Molecular Formula: C18H11ClFN5O3
Molecular Weight: 399.8 g/mol

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

CAS No.: 951476-89-4

Cat. No.: VC8454684

Molecular Formula: C18H11ClFN5O3

Molecular Weight: 399.8 g/mol

* For research use only. Not for human or veterinary use.

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole - 951476-89-4

Specification

CAS No. 951476-89-4
Molecular Formula C18H11ClFN5O3
Molecular Weight 399.8 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H11ClFN5O3/c1-9-16(22-24-25(9)11-3-4-13(20)12(19)7-11)18-21-17(23-28-18)10-2-5-14-15(6-10)27-8-26-14/h2-7H,8H2,1H3
Standard InChI Key IJFYPMGAMVCJCK-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Canonical SMILES CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Introduction

Structural Overview

This compound is characterized by the following key features:

  • Core Framework: It integrates three distinct heterocyclic systems:

    • A benzodioxole moiety (aromatic fused dioxole ring).

    • A 1,2,3-triazole ring substituted with a chlorofluorophenyl group.

    • A 1,2,4-oxadiazole ring.

Chemical Formula:

C18_{18}H12_{12}ClFN4_{4}O3_{3}

Molecular Features:

  • The benzodioxole contributes to aromaticity and electron-donating properties.

  • The triazole and oxadiazole rings enhance the molecule's stability and bioactivity due to their electron-withdrawing nature.

General Synthetic Pathway:

The synthesis of such heterocyclic compounds typically involves multistep reactions. Based on available literature:

  • Formation of the Triazole Ring:

    • Employing click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) to construct the triazole moiety using an azide precursor and an alkyne derivative.

  • Oxadiazole Ring Formation:

    • Cyclization of hydrazides with carboxylic acids or nitriles under dehydrative conditions.

  • Coupling with Benzodioxole:

    • The benzodioxole group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Example Reaction Conditions:

  • Solvents: Dimethylformamide (DMF), acetonitrile.

  • Catalysts: Copper salts for click reactions; phosphorus oxychloride (POCl3_3) for cyclization.

  • Temperature: Typically 80–120°C for cyclization steps.

Spectroscopic Characteristics:

Compounds of this type exhibit characteristic peaks in spectroscopic analyses:

  • IR Spectroscopy: Peaks corresponding to C=N (triazole/oxadiazole), C–O (benzodioxole), and C–Cl bonds.

  • NMR Spectroscopy: Signals for aromatic protons, triazole methyl group, and benzodioxole methylene protons.

  • Mass Spectrometry: Molecular ion peak at m/z ~390.

Biological Activities

Heterocyclic compounds containing triazoles and oxadiazoles are widely studied for their biological activities. While specific data on this compound is unavailable, related derivatives exhibit:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to the electron-rich heterocyclic systems enhancing membrane disruption.

  • Anticancer Potential:

    • Triazoles and oxadiazoles are known to inhibit enzymes like tyrosine kinases or DNA topoisomerases, making them promising anticancer agents.

  • Antifungal Properties:

    • Benzodioxole derivatives have shown activity against fungal strains by targeting ergosterol biosynthesis.

ADMET Profile (Predicted):

  • Good bioavailability due to compliance with Lipinski’s Rule of Five.

  • Moderate toxicity potential due to halogenated phenyl groups.

Medicinal Chemistry:

This compound has potential as a lead molecule for drug discovery targeting:

  • Infections caused by resistant bacterial strains.

  • Cancer therapies involving kinase inhibitors.

Material Science:

The aromatic and heterocyclic nature suggests potential use in organic semiconductors or as ligands in coordination chemistry.

Comparative Analysis with Related Compounds

CompoundActivity/PropertyReference
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered oxadiazolesAnti-cancer and anti-diabetic
4-(2H-Benzodioxol)-pyrazol derivativesAntifungal activity
Substituted oxadiazolesAntibacterial and anticancer

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